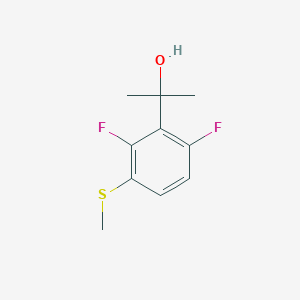
9H-Fluoren-9-one, 3-bromo-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-nitro-9-fluorenone is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-9-fluorenone typically involves the bromination and nitration of fluorenone. One common method includes the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting bromo derivative is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 3-Bromo-2-nitro-9-fluorenone .
Industrial Production Methods: Industrial production of 3-Bromo-2-nitro-9-fluorenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-nitro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic medium are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of 3-bromo-2-amino-9-fluorenone.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-nitro-9-fluorenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-nitro-9-fluorenone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-7-fluoro-2-nitro-9-fluorenone
- 2-Nitro-9-fluorenone
- 2,7-Dibromo-9-fluorenone
- 4-Nitro-9-fluorenone
Comparison: 3-Bromo-2-nitro-9-fluorenone is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity in chemical reactions and potential biological activities .
Eigenschaften
Molekularformel |
C13H6BrNO3 |
|---|---|
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
3-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15(17)18/h1-6H |
InChI-Schlüssel |
HMNHDIGASGMTRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


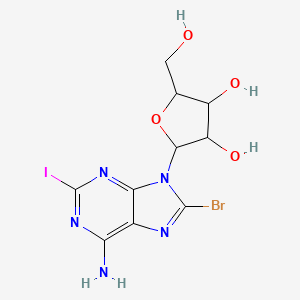
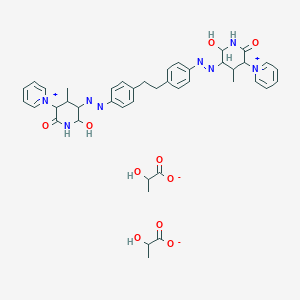
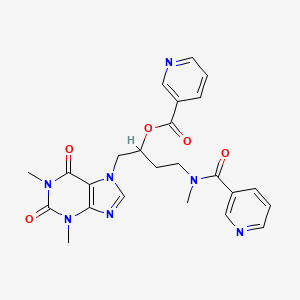
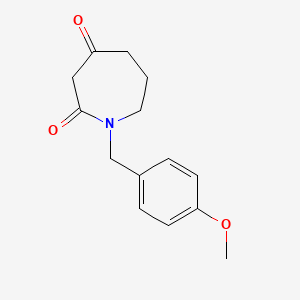
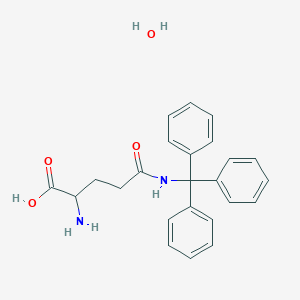
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
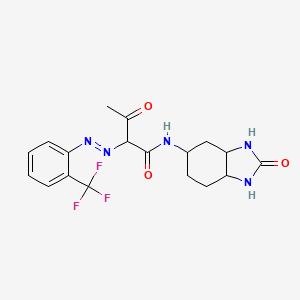
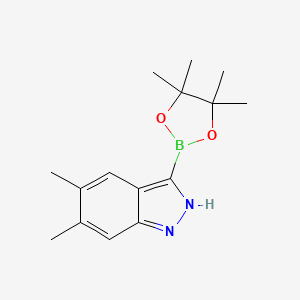
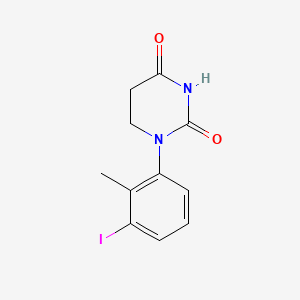


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
